Bepafant, also referred to by its developmental names WEB-2170 and STY-2108, is classified as a synthetic platelet-activating factor receptor antagonist. It is derived from the thienotriazolodiazepine scaffold and has been extensively studied for its potential therapeutic applications in various inflammatory conditions, particularly asthma and other respiratory diseases . The compound's chemical structure is identified by the CAS number 114776-28-2 .
The synthesis of Bepafant involves several key steps that utilize various chemical reactions to construct the thienotriazolodiazepine framework. The synthesis typically begins with the formation of the core structure through cyclization reactions involving thiophene derivatives and triazole intermediates.
Bepafant's molecular structure features a complex arrangement that includes a thienotriazolodiazepine core.
The stereochemistry of Bepafant plays a significant role in its interaction with biological targets, emphasizing the importance of specific spatial arrangements in drug design.
Bepafant undergoes various chemical reactions relevant to its synthesis and biological activity:
Bepafant functions primarily as an antagonist at the platelet-activating factor receptor.
Experimental studies have demonstrated that Bepafant effectively reduces PAF-mediated responses in cell models, highlighting its potential as a therapeutic agent.
Bepafant exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Bepafant has several promising applications in scientific research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3